molecular formula C15H24ClNO B1426366 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220031-25-3

4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426366
CAS No.: 1220031-25-3
M. Wt: 269.81 g/mol
InChI Key: BZWYXXBQRYPLMM-UHFFFAOYSA-N
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Description

4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 3-methylbenzyl group and an ethoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 4-(2-hydroxyethyl)piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine derivative is replaced by the 3-methylbenzyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors or alter its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

4-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-3-2-4-15(11-13)12-17-10-7-14-5-8-16-9-6-14;/h2-4,11,14,16H,5-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWYXXBQRYPLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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